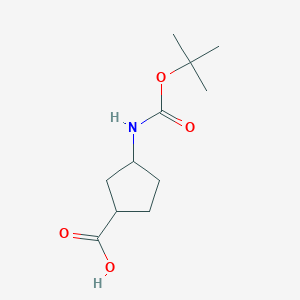

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Description

The exact mass of the compound 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJQBGXOSAQQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411342 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855863-93-3, 410090-37-8 | |

| Record name | 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-(Boc-amino)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Experimental Protocols for cis- and trans-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid.

This technical guide provides a comprehensive overview of the synthesis of the cis- and trans-isomers of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, valuable building blocks in medicinal chemistry and drug development. This document details the prevalent synthetic strategies, provides step-by-step experimental protocols, and presents key analytical and characterization data in a clear, comparative format.

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, often referred to as Boc-3-aminocyclopentanecarboxylic acid, is a protected amino acid derivative. The cyclopentane scaffold provides conformational rigidity, making it a desirable component in the design of peptidomimetics and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating its use in multi-step syntheses. The stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring (cis or trans) significantly influences the three-dimensional structure and, consequently, the biological activity of the final compounds. This guide will focus on the synthesis of the (1S,3R) trans-isomer and the corresponding cis-isomer.

Synthetic Pathway Overview

The most direct and common method for the synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the protection of the amino group of the corresponding 3-aminocyclopentanecarboxylic acid isomer with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a biphasic system or a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

The general transformation is depicted below:

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core properties, synthesis, and applications of the cis and trans isomers of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. This compound, often referred to as Boc-3-aminocyclopentanecarboxylic acid, is a non-natural, conformationally constrained amino acid analogue. Its rigid cyclopentane scaffold makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other complex molecular architectures.

Core Physicochemical Properties

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It shields the nucleophilic amino group from unwanted side reactions and is characterized by its stability in basic conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

Quantitative data for the cis and trans isomers of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid are summarized below. It is important to note that while data for the cis-isomer is more readily available, comprehensive experimental data for the trans-isomer is limited in publicly accessible literature.

Table 1: Physicochemical Properties of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Isomers

| Property | cis-Isomer | trans-Isomer |

| Stereochemistry | (1R,3S) / (1S,3R) | (1R,3R) / (1S,3S) |

| Synonyms | cis-3-(Boc-amino)cyclopentanecarboxylic Acid | trans-3-(Boc-amino)cyclopentanecarboxylic Acid |

| CAS Number | 161660-94-2 ((1R,3S)-isomer)[1] | 489446-85-7 ((1R,3R)-isomer)[2] |

| 261165-05-3 ((1S,3R)-isomer)[3] | ||

| Molecular Formula | C₁₁H₁₉NO₄[1][3] | C₁₁H₁₉NO₄[2] |

| Molecular Weight | 229.27 g/mol [1][4] | 229.276 g/mol [2] |

| Appearance | White to off-white powder/solid | Not specified |

| Melting Point (°C) | 110-114 (for (1S,3R)-isomer)[3] | Not available |

| Solubility | Slightly soluble in water (Predicted) | Not available |

| pKa (Predicted) | 4.77 ± 0.13 | Not available |

Spectroscopic Data

Detailed, experimentally verified spectra for both pure isomers are not widely published. However, characteristic spectroscopic features can be predicted based on the functional groups present.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710-1760 cm⁻¹), and the C=O stretch of the Boc-carbamate (around 1680-1700 cm⁻¹).[5] An N-H stretch from the carbamate is also expected around 3300-3500 cm⁻¹. The NIST database provides an IR spectrum for the unprotected cis-3-aminocyclopentanecarboxylic acid, which can serve as a reference for the cyclopentane backbone vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will feature a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. The protons on the cyclopentane ring will appear as complex multiplets between 1.5 and 4.5 ppm. The proton attached to the nitrogen (N-H) will likely appear as a broad singlet. The carboxylic acid proton (O-H) will be a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹³C NMR : The carbon spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carboxylic acid will appear around 175-180 ppm, while the carbamate carbonyl will be near 155 ppm. The carbons of the cyclopentane ring will resonate in the 20-60 ppm range.

-

-

Mass Spectrometry (MS) : The exact mass is 229.13140809 Da.[1] Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the tert-butyl group, carbon dioxide, and other fragments from the cyclopentane ring.

Experimental Protocols

Workflow 1: Synthesis of Precursor Amino Acids The synthesis of cis- and trans-3-aminocyclopentanecarboxylic acid often starts from a suitable cyclopentane precursor, followed by stereoselective reactions to introduce the amino and carboxylic acid functionalities. Methods can include resolution of racemic mixtures or asymmetric synthesis from chiral starting materials.

Caption: General workflow for the synthesis and separation of cis and trans-3-aminocyclopentanecarboxylic acid.

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol describes a standard method for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution : Dissolve the amino acid (cis- or trans-3-aminocyclopentanecarboxylic acid, 1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

-

Basification : Add a base, such as sodium hydroxide (NaOH, 1.5 eq), to the solution and stir until the amino acid is completely dissolved.

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while maintaining vigorous stirring.

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours or overnight, until completion is confirmed by Thin Layer Chromatography (TLC).

-

Workup : a. Concentrate the mixture under reduced pressure to remove the organic solvent. b. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with a dilute acid (e.g., 1M HCl). c. Extract the product into an organic solvent such as ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation : Filter the drying agent and concentrate the organic layer under reduced pressure to yield the final N-Boc protected product.

Caption: Step-by-step workflow for the Boc protection of an amino acid.

Applications in Research and Drug Development

Constrained amino acids like the cis and trans isomers of Boc-3-aminocyclopentanecarboxylic acid are critical tools in drug discovery. By restricting the conformational flexibility of a peptide backbone, these building blocks can lead to compounds with enhanced properties.

-

Peptide and Peptidomimetic Synthesis : These isomers are incorporated into peptides to induce specific secondary structures (e.g., turns or helices). This can increase metabolic stability, improve binding affinity to biological targets, and enhance cell permeability.

-

Scaffolds for Small Molecules : The cyclopentane ring serves as a rigid scaffold upon which other functional groups can be appended in a well-defined spatial orientation, facilitating the design of potent and selective inhibitors or agonists for various receptors and enzymes.

-

Janus Kinase (JAK) Inhibitors : While direct incorporation of the cyclopentane derivative is not widely cited, the closely related trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is a known intermediate in the synthesis of Janus kinase inhibitors.[7][8] JAK inhibitors are a class of drugs used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[7][9] This suggests that the cyclopentane analogues are of significant interest for exploring the structure-activity relationships in this class of therapeutics.

Caption: Logical relationship of using the title compound to achieve enhanced molecular properties.

References

- 1. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1512526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. (1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid =96.0 HPLC 261165-05-3 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclopentanecarboxylic acid, 3-amino-, cis- [webbook.nist.gov]

- 7. Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a conformationally constrained amino acid analogue that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentane scaffold offers a unique tool for designing peptidomimetics and other small molecules with improved pharmacological properties. The incorporation of this building block can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and better control over molecular conformation. This technical guide provides an in-depth overview of the synthesis, applications, and experimental considerations for utilizing 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in a research setting.

Synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is crucial for its application in research. A general and high-yielding method involves the hydrogenation of a corresponding unsaturated precursor.

General Synthetic Protocol

A common method for the preparation of (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the catalytic hydrogenation of (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid.

Experimental Protocol:

-

(1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (1.0 mol) is dissolved in methanol (500 mL).

-

10% Palladium on carbon (Pd/C) catalyst (5.0 g) is added to the solution.

-

The mixture is hydrogenated on a Parr shaker under a hydrogen pressure of 50 psi for 1 hour.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is evaporated to remove the solvent.

-

The resulting residue is dissolved in dichloromethane and dried over anhydrous sodium sulfate.

-

After filtration, the solvent is evaporated under vacuum to yield (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a light yellow solid.

This procedure has been reported to yield the product in high purity.[1]

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid | 10% Pd/C, H2 (50 psi), Methanol, 1 hour | (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | 99% | [1] |

Applications in Research

The primary application of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid lies in its use as a building block for the synthesis of peptidomimetics and other bioactive molecules. Its constrained cyclopentane ring system helps to lock the peptide backbone into a specific conformation, which can be advantageous for receptor binding.

Peptidomimetics and Conformational Constraint

The incorporation of cyclic amino acids like 3-aminocyclopentanecarboxylic acid is a well-established strategy to introduce conformational rigidity into peptides. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The cyclopentane ring restricts the available dihedral angles of the peptide backbone, guiding the peptide into a more defined secondary structure.

Use in Drug Discovery

Derivatives of 3-aminocyclopentanecarboxylic acid have been explored as scaffolds in the development of various therapeutic agents. For instance, cyclopentane carboxylic acid moieties have been identified as key components in potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a target for pain therapeutics.

Experimental Protocols for Incorporation into Peptides

The incorporation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into a growing peptide chain generally follows standard solid-phase peptide synthesis (SPPS) protocols, with some considerations for its sterically hindered nature.

Boc-SPPS Workflow

The tert-butoxycarbonyl (Boc) protection strategy is a common method for SPPS. The general workflow involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Detailed Coupling Protocol for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid:

Due to the potential for steric hindrance, longer coupling times or the use of more potent coupling reagents may be necessary when incorporating 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

-

Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine.

-

Activation of the Amino Acid:

-

Dissolve 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a suitable solvent like DMF.

-

Add a coupling reagent, for example, HBTU (3 equivalents).

-

Add a base, such as DIEA (6 equivalents), to the activation mixture and allow it to react for 10-15 minutes at room temperature.

-

-

Coupling to the Resin:

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring the Reaction: The completion of the coupling reaction should be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the successful coupling and the absence of free primary amines.

-

Washing: After a successful coupling, the resin should be thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

Biological Activity of Peptides Containing Cyclopentane Amino Acids

While specific quantitative data for peptides containing 3-aminocyclopentanecarboxylic acid is not abundant in publicly available literature, studies on related cyclopentane-based amino acids provide valuable insights into their potential biological effects. For example, the incorporation of 2-aminocyclopentanecarboxylic acid into morphiceptin analogs has been shown to influence their activity at opioid receptors.

Structure-Activity Relationships

The stereochemistry of the 3-aminocyclopentanecarboxylic acid moiety is critical for the resulting biological activity of the final compound. The cis and trans isomers, as well as the R and S enantiomers, will orient the amino and carboxylic acid groups differently, leading to distinct interactions with biological targets. When designing new molecules, it is essential to consider how the rigid cyclopentane scaffold will present the key pharmacophoric elements in three-dimensional space.

Conclusion

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its ability to introduce conformational constraint into peptides and other small molecules provides a powerful tool for modulating their pharmacological properties. The synthetic and peptide coupling protocols outlined in this guide offer a starting point for the successful application of this unique amino acid in the laboratory. Further exploration of its incorporation into diverse molecular scaffolds is likely to yield novel therapeutic candidates with enhanced efficacy and selectivity.

References

A Technical Guide to Boc-Protected Aminocyclopentanecarboxylic Acid: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, applications, and biological importance of Boc-protected aminocyclopentanecarboxylic acids. These conformationally constrained amino acid analogues are pivotal building blocks in medicinal chemistry, particularly in the design of peptidomimetics and novel therapeutic agents. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways to support researchers in this field.

Introduction

Boc-protected aminocyclopentanecarboxylic acids are synthetic amino acid derivatives that incorporate a cyclopentane ring, providing conformational rigidity to peptide structures. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[1] The constrained cyclopentane scaffold helps to lock the peptide backbone into specific conformations, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to their linear counterparts. These characteristics make them valuable tools in drug discovery, particularly for developing peptide-based drugs and peptidomimetics that can mimic or block the action of natural peptides.[2][3]

Synthesis of Boc-Protected Aminocyclopentanecarboxylic Acid Stereoisomers

The stereochemistry of the amino and carboxyl groups on the cyclopentane ring is crucial for the biological activity of the resulting peptides. Various synthetic routes have been developed to access different stereoisomers of Boc-protected aminocyclopentanecarboxylic acid with high purity.

Physicochemical Properties of Common Stereoisomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Optical Rotation [α]D25 (c=1 in MeOH) |

| (1S,2S)-Boc-aminocyclopentane carboxylic acid | 143679-80-5 | C11H19NO4 | 229.28 | White solid | ≥ 96% (HPLC) | +38 to +48º |

| (1R,2R)-Boc-aminocyclopentane carboxylic acid | 245115-25-7 | C11H19NO4 | 229.28 | White powder | ≥ 98% (NMR) | -40 ± 2º |

| Boc-cis-aminocyclopentane carboxylic acid | 136315-70-3 | C11H19NO4 | 229.28 | White powder | ≥ 98% (HPLC) | Not specified |

| BOC-(1R,3S)-3-aminocyclopentane carboxylic acid | 161660-94-2 | C11H19NO4 | 229.27 | Solid | Not specified | Not specified |

| (1S,3S)-N-Boc-aminocyclopentane-3-carboxylic acid | 261165-05-3 | C11H19NO4 | 229.27 | Solid | 98.0% (NMR) | Not specified |

Experimental Protocols for Synthesis

2.2.1. Scalable Synthesis of (1S,2S)- and (1R,2S)-2-Aminocyclopentanecarboxylic Acid.

This protocol outlines a method for the scalable synthesis of enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid, which can then be Boc-protected.[4]

-

Step 1: Reductive Amination. Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid and toluene. The mixture is heated to facilitate azeotropic water removal, followed by reduction with sodium borohydride (NaBH4) to yield the corresponding amino ester.[4]

-

Step 2: Isomerization and Crystallization. The crude amino ester undergoes isomerization using sodium ethoxide (EtONa). Repeated crystallization of the hydrobromide salt from acetonitrile yields the pure trans-isomer.[4]

-

Step 3: Hydrolysis. The ester is hydrolyzed by heating in hydrochloric acid to give the amino acid salt. The reaction temperature is controlled to prevent epimerization.[4]

-

Step 4: Boc Protection. The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc2O) under standard conditions to yield the final Boc-protected product.

Quantitative Data for Synthesis:

| Step | Product | Starting Material | Yield | Purity |

| Reductive Amination & Isomerization | (S,S,S)-2-amino-N-(1-phenylethyl)cyclopentane-1-carboxamide hydrobromide salt | Ethyl 2-oxocyclopentanecarboxylate | 40% (overall) | High after crystallization |

| Hydrolysis | (1S,2S)-2-aminocyclopentanecarboxylic acid salt | (S,S,S)-2-amino-N-(1-phenylethyl)cyclopentane-1-carboxamide hydrobromide salt | Not specified | Not specified |

| Fmoc-protection | Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid | (1R,2S)-2-aminocyclopentanecarboxylic acid | 85% | High |

Note: The table provides yields for the Fmoc-protected derivative as reported in the literature. The Boc protection would follow a similar procedure with comparable yields.

Applications in Peptide Synthesis and Drug Discovery

Boc-protected aminocyclopentanecarboxylic acids are extensively used as building blocks in solid-phase peptide synthesis (SPPS) to create peptidomimetics with constrained conformations.

General Peptide Coupling Protocol

A common method for incorporating these amino acids into a peptide chain involves the use of coupling reagents like HBTU/HOBt.[5]

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA) in DMF.

-

Coupling: The Boc-protected aminocyclopentanecarboxylic acid is pre-activated with HBTU and HOBt in DMF and then added to the resin. The reaction is monitored for completion using a Kaiser test.

Experimental Workflow for Peptide Coupling:

Caption: General workflow for solid-phase peptide synthesis using Boc-protected aminocyclopentanecarboxylic acid.

Case Study: Morphiceptin Analogues

Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a selective µ-opioid receptor agonist.[6] Replacing the proline residues with aminocyclopentanecarboxylic acid has been explored to create analogues with altered receptor binding and activity.

Biological Activity of Morphiceptin Analogues:

| Analogue | µ-Opioid Receptor Activity | δ-Opioid Receptor Activity |

| Analogue with (R,S)-β-Ac5c | Active (slight preference for µ) | Active |

| Analogues with (S,R), (S,S), and (R,R)-β-Ac5c | Minimal activity | Inactive |

| [D-Lys2, D-Pro4]-cyclic morphiceptin | High (IC50 = 2-5 nM) | Moderate (IC50 = 50-60 nM) |

| [D-Orn2, D-Pro4]-cyclic morphiceptin | High (IC50 = 2-5 nM) | Moderate (IC50 = 50-60 nM) |

β-Ac5c refers to 2-aminocyclopentanecarboxylic acid.[7][8]

Opioid Receptor Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to analgesia.[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, biological evaluation and structural analysis of novel peripherally active morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic morphiceptin analogs: cyclization studies and opioid activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Emerging Landscape of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Derivatives in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic tractability is paramount. Among the rising stars in this field are derivatives of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. This building block, characterized by a constrained cyclopentane core, offers a unique three-dimensional presentation of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds, with a particular focus on their role as antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1).

Core Chemical Structure and Properties

The foundational molecule, 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, is a synthetic intermediate that serves as a versatile scaffold for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled and selective reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. The cyclopentane ring introduces a degree of conformational rigidity, which can be advantageous for specific receptor-ligand interactions.

Therapeutic Potential: Targeting the LPA1 Receptor

A significant body of research has identified derivatives of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid as potent inhibitors of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that is activated by the bioactive lipid, lysophosphatidic acid (LPA). The LPA-LPA1 signaling axis has been implicated in a range of pathological processes, most notably in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), as well as in atherosclerosis and heart failure. Therefore, the development of LPA1 antagonists represents a promising therapeutic strategy for these conditions.

LPA1 Receptor Signaling Pathway

Upon activation by LPA, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as proliferation, migration, and cytoskeletal rearrangement. Antagonists of the LPA1 receptor block these signaling pathways, thereby mitigating the pathological effects of excessive LPA stimulation.

Synthesis and Structure-Activity Relationship (SAR) of Acylamino-Substituted Cyclopentanecarboxylic Acid Derivatives as LPA1 Antagonists

A key patent in this area (WO2009135590A1) discloses a series of acylamino-substituted fused cyclopentanecarboxylic acid derivatives as potent LPA1 receptor inhibitors. The general synthetic approach involves the coupling of a substituted aniline with a protected aminocyclopentanecarboxylic acid, followed by deprotection and subsequent acylation.

General Synthetic Workflow

The synthesis of these derivatives typically follows a convergent approach, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Quantitative Biological Data and SAR Insights

The following table summarizes the in vitro activity of a selection of acylamino-substituted cyclopentanecarboxylic acid derivatives from the aforementioned patent, highlighting key structural modifications and their impact on LPA1 receptor antagonism. The activity is expressed as the IC50, the concentration of the compound required to inhibit 50% of the LPA-induced response in a functional assay.

| Compound ID | R1 Group (on Aniline) | R2 Group (Acyl) | LPA1 IC50 (nM) |

| 1 | 4-Trifluoromethyl | Phenyl | 50 |

| 2 | 3,4-Dichloro | Phenyl | 30 |

| 3 | 4-Trifluoromethyl | 4-Chlorophenyl | 25 |

| 4 | 4-Trifluoromethyl | 4-Methoxyphenyl | 80 |

| 5 | 3,4-Dichloro | 4-Chlorophenyl | 15 |

| 6 | 3,4-Dichloro | 2-Thienyl | 45 |

Structure-Activity Relationship (SAR) Summary:

-

Substitution on the Aniline Ring (R1): Electron-withdrawing groups, such as trifluoromethyl and dichloro substituents, on the aniline ring are generally favorable for potent LPA1 antagonism. The 3,4-dichloro substitution pattern (Compound 2 and 5) appears to be particularly beneficial.

-

Acyl Group (R2): The nature of the acyl group also significantly influences activity. A phenyl group is well-tolerated. Introducing a para-chloro substituent on the phenyl ring (Compound 3 and 5) enhances potency compared to the unsubstituted phenyl ring. Conversely, an electron-donating group like methoxy (Compound 4) leads to a decrease in activity. Replacing the phenyl ring with a heterocyclic ring system like thiophene (Compound 6) results in a moderate loss of potency.

Experimental Protocols

General Procedure for the Synthesis of Acylamino-Substituted Cyclopentanecarboxylic Acid Amides

Step 1: Amide Coupling. To a solution of 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of the substituted aniline (1.1 eq). The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection. The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with a suitable solvent to remove residual TFA, yielding the amine salt.

Step 3: Acylation. The amine salt from the previous step is dissolved in a suitable solvent such as DCM, and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) is added. The mixture is cooled to 0 °C, and the desired acyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is worked up as described in Step 1. The crude product is purified by column chromatography or recrystallization to afford the final compound.

LPA1 Receptor Functional Assay (Calcium Mobilization)

The antagonist activity of the synthesized compounds is typically evaluated using a cell-based calcium mobilization assay in a cell line stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).

Materials:

-

CHO-K1 cells stably expressing human LPA1 receptor

-

Cell culture medium (e.g., F-12K with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

LPA (agonist)

-

Test compounds (potential antagonists)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Plating: Seed the LPA1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Agonist Injection and Data Acquisition: Inject a pre-determined EC80 concentration of LPA into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The antagonist effect is determined by the reduction in the LPA-induced calcium signal in the presence of the test compound. IC50 values are calculated by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

Derivatives of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid have emerged as a highly promising class of LPA1 receptor antagonists. The constrained cyclopentane scaffold provides a valuable platform for the design of potent and selective inhibitors. The synthetic accessibility of these compounds allows for extensive SAR exploration, leading to the identification of derivatives with nanomolar potency. The compelling preclinical data for LPA1 antagonists in models of fibrotic diseases suggests that this class of compounds holds significant therapeutic potential. Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives to advance them into clinical development for the treatment of idiopathic pulmonary fibrosis and other debilitating fibrotic conditions. Further exploration of this versatile scaffold for other biological targets is also a promising avenue for future drug discovery efforts.

A Technical Guide to the NMR Spectroscopic Analysis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of such compounds.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including cyclopentanecarboxylic acid and various N-Boc protected amino acids. The numbering of the atoms for NMR assignment is shown in Figure 1.

Figure 1. Structure of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid with atom numbering.

Table 1: Predicted ¹H NMR Data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (in CDCl₃, 500 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 2.6 - 2.8 | m | - |

| H2, H5 | 1.8 - 2.2 | m | - |

| H3 | 3.9 - 4.2 | m | - |

| H4 | 1.6 - 2.0 | m | - |

| H6 | 1.45 | s | - |

| NH | 4.8 - 5.2 | br s | - |

| COOH | 10 - 12 | br s | - |

Table 2: Predicted ¹³C NMR Data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (in CDCl₃, 125 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 45 - 48 |

| C2, C5 | 30 - 35 |

| C3 | 50 - 55 |

| C4 | 38 - 42 |

| C6 | 28.5 |

| C7 | 79 - 81 |

| C8 | 178 - 182 |

| C9 | 155 - 157 |

Experimental Protocols for NMR Data Acquisition

The following protocols are standard procedures for acquiring high-quality NMR data for small organic molecules like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.[1][2][3]

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar samples, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.2. ¹H NMR Spectroscopy

-

Instrument Setup: Tune and shim the NMR spectrometer to the desired nucleus (¹H) to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

-

Integrate the signals to determine the relative number of protons.

-

2.3. ¹³C NMR Spectroscopy

-

Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 240 ppm, centered around 100 ppm, is typical.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the solvent peaks.

-

2.4. 2D NMR Spectroscopy (COSY and HSQC)

For unambiguous assignment of protons and carbons, 2D NMR experiments are invaluable.[4]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.

Standard pulse programs and parameters available on modern NMR spectrometers can be used for these experiments.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or synthesized small molecule like 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

References

Crystal Structure of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Remains Elusive in Public Databases

A comprehensive search of publicly available chemical and crystallographic databases reveals no deposited crystal structure for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid or its stereoisomers. Despite its relevance as a synthetic intermediate in pharmaceutical research, detailed structural information derived from X-ray crystallography is not publicly accessible at this time. This includes a lack of data in the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures.

While a definitive crystal structure for the title compound cannot be presented, this technical guide will provide an overview of its chemical properties, synthetic routes, and the crystallographic details of a closely related analogue, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. This information is intended to offer valuable context for researchers, scientists, and drug development professionals working with this class of compounds.

Physicochemical Properties

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, often referred to as N-Boc-3-aminocyclopentanecarboxylic acid, is a white to off-white solid. Its chemical and physical properties are summarized in the table below. These properties are primarily sourced from computational predictions and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 229.27 g/mol | --INVALID-LINK-- |

| CAS Number | 855863-93-3 (unspecified stereochemistry) | --INVALID-LINK-- |

| 161660-94-2 ((1R,3S)-isomer) | --INVALID-LINK-- | |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its derivatives is a key process for the preparation of various pharmaceutical intermediates. While a specific, detailed experimental protocol for the crystallization of the title compound is not available due to the absence of its crystal structure in the literature, general synthetic pathways can be inferred from related publications.

A common approach involves the protection of the amino group of a 3-aminocyclopentanecarboxylic acid precursor with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Below is a generalized workflow for the synthesis of Boc-protected amino acids, which would be applicable for the title compound.

Caption: General synthesis workflow for Boc-protected amino acids.

Analog Crystal Structure: cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

In the absence of data for the cyclopentane derivative, an examination of the crystal structure of its cyclohexane analog, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, can provide insights into potential intermolecular interactions and packing motifs. The crystallographic data for this compound is publicly available.[1]

The crystal structure is stabilized by intermolecular N—H···O and O—H···O hydrogen bonds, which form a strand-like arrangement.[1] Additionally, an intramolecular N—H···O hydrogen bond is observed.[1] The presence of both donor and acceptor groups in the molecule facilitates the formation of a robust hydrogen-bonding network, which is a common feature in the crystal structures of amino acids and their derivatives.

The table below summarizes the crystallographic data for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.[1]

| Parameter | Value |

| Chemical Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.854 (1) |

| b (Å) | 10.000 (2) |

| c (Å) | 23.014 (5) |

| α (°) | 85.64 (2) |

| β (°) | 88.68 (2) |

| γ (°) | 88.51 (2) |

| Volume (ų) | 1342.6 (4) |

| Z | 4 |

Logical Relationship in Drug Development

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The Boc protecting group is instrumental in this process, allowing for selective chemical transformations at other parts of the molecule.

References

Navigating the Chiral Landscape: A Technical Guide to the Separation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Chromatographic Approaches for Chiral Separation

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. The choice of stationary phase and mobile phase is critical for achieving successful resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

For N-Boc protected amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated broad applicability and are a recommended starting point for method development.

Experimental Protocol: HPLC Method Development

A systematic screening of columns and mobile phases is the most effective approach to developing a successful chiral HPLC separation.

-

Chiral Stationary Phases (CSPs):

-

Primary Screening: CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) are excellent first choices for Boc-protected amino acids.[1] These CSPs offer multimodal capabilities, functioning in reversed-phase, normal-phase, and polar organic modes.

-

Secondary Screening: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., CHIRALPAK® series), should also be evaluated, as they are known for their broad enantioselectivity.

-

-

Mobile Phase Screening:

-

Reversed-Phase Mode: This is often the most successful mode for Boc-amino acids on CHIROBIOTIC™ CSPs.[1]

-

Solvents: Acetonitrile or Methanol as the organic modifier with an aqueous buffer.

-

Buffers: Volatile buffers like ammonium trifluoroacetate or ammonium acetate are compatible with mass spectrometry (LC/MS). A typical starting concentration is 10-20 mM.

-

pH: The pH of the mobile phase can significantly impact retention and selectivity. A screening range of pH 3.0 to 6.0 is recommended.

-

-

Polar Organic Mode:

-

Solvents: Acetonitrile or Methanol with small amounts of acidic and basic additives to control ionization.

-

Additives: A common combination is 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA).

-

-

-

Detection: UV detection is standard, typically at a wavelength where the Boc-protecting group or the carboxylic acid chromophore absorbs (e.g., 210-220 nm).

Logical Workflow for HPLC Method Development

Caption: HPLC Method Development Workflow.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption, making it a "greener" technology. Polysaccharide-based CSPs are particularly effective in SFC.

Experimental Protocol: SFC Method Development

-

Chiral Stationary Phases (CSPs): Immobilized polysaccharide-based CSPs (e.g., CHIRAL ART® Amylose-SA, Cellulose-SB, Cellulose-SC) are highly recommended due to their robustness and wide applicability.

-

Mobile Phase:

-

Supercritical Fluid: Carbon dioxide (CO2) is the primary mobile phase component.

-

Co-solvent: Methanol is the most common co-solvent. Screening other alcohols like ethanol and isopropanol can also be beneficial.

-

Additives: Small amounts of acidic (e.g., TFA) or basic (e.g., DEA, isopropylamine) additives are often crucial for improving peak shape and selectivity, especially for acidic and basic analytes.

-

-

Operating Parameters:

-

Backpressure: Typically maintained at 100-150 bar.

-

Temperature: Screened in the range of 25-40 °C.

-

Flow Rate: Generally higher than in HPLC, for example, 3-5 mL/min for analytical columns.

-

Logical Workflow for SFC Method Development

Caption: SFC Method Development Workflow.

Data Presentation: Hypothetical Chromatographic Screening Results

The following table illustrates how quantitative data from a chiral method screening could be presented. Note: These are representative values and not from an actual experiment on the target molecule.

| CSP | Mobile Phase/Co-solvent | Additive | Retention Time (min) k'1 | Retention Time (min) k'2 | Separation Factor (α) | Resolution (Rs) |

| HPLC | ||||||

| CHIROBIOTIC T | ACN/H2O (50:50) + 20mM NH4OAc, pH 5.0 | - | 4.2 | 5.1 | 1.21 | 1.8 |

| CHIRALPAK IA | Hexane/IPA (90:10) | 0.1% TFA | 6.8 | 7.5 | 1.10 | 1.3 |

| SFC | ||||||

| CHIRAL ART Amylose-SA | Methanol | 0.2% DEA | 2.1 | 2.5 | 1.19 | 2.1 |

| CHIRAL ART Cellulose-SB | Ethanol | 0.2% TFA | 3.5 | 4.3 | 1.23 | 2.5 |

Classical Resolution via Diastereomeric Salt Formation

For larger-scale preparations, classical resolution through the formation of diastereomeric salts is a cost-effective and scalable method. This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Resolution

-

Selection of Resolving Agent: A variety of chiral bases can be screened. Common choices include:

-

(R)-(+)-α-phenylethylamine

-

(S)-(-)-α-phenylethylamine

-

Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine)

-

(1R,2R)-(-)-pseudoephedrine

-

-

Solvent Screening: The choice of solvent is crucial for achieving differential solubility of the diastereomeric salts. A range of solvents should be tested, including:

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Esters (e.g., ethyl acetate)

-

Ketones (e.g., acetone)

-

Ethers (e.g., methyl tert-butyl ether)

-

Mixtures of the above solvents.

-

-

Crystallization:

-

Dissolve the racemic acid and a sub-stoichiometric amount (e.g., 0.5-1.0 equivalents) of the chiral resolving agent in a minimal amount of the chosen solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Collect the crystals by filtration.

-

-

Analysis and Liberation of the Enantiomer:

-

Determine the enantiomeric excess (ee) of the crystallized salt and the mother liquor using a developed analytical chiral HPLC or SFC method.

-

Liberate the free carboxylic acid from the resolved diastereomeric salt by treatment with an acid (e.g., HCl) and extraction into an organic solvent.

-

Workflow for Diastereomeric Salt Resolution

Caption: Diastereomeric Salt Resolution Workflow.

Conclusion

The chiral separation of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid isomers is a critical step for its application in asymmetric synthesis and drug development. While a specific, validated method is not publicly documented, a systematic approach to method development using either chiral HPLC with macrocyclic glycopeptide CSPs or chiral SFC with polysaccharide-based CSPs is highly likely to yield a successful separation. For larger-scale applications, classical diastereomeric salt resolution offers a scalable and economical alternative. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to efficiently develop and optimize a robust chiral separation method for this important molecule.

References

Spectroscopic and Synthetic Profile of Boc-Aminocyclopentanecarboxylic Acid: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and synthetic characteristics of key building blocks is paramount. This in-depth technical guide focuses on Boc-aminocyclopentanecarboxylic acid, a conformationally constrained amino acid analog increasingly utilized in medicinal chemistry and peptide design.

This document provides a detailed overview of the available spectroscopic data for various isomers of Boc-aminocyclopentanecarboxylic acid, with a particular focus on the (1S,2S) stereoisomer. It also outlines experimental protocols for its synthesis and analysis, and illustrates a general workflow for its application in solid-phase peptide synthesis (SPPS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Table 1: 1H and 13C NMR Data for 2-Aminocyclopentanecarboxylic Acid Analogs

| Compound | Spectroscopic Data |

| (1S,2S)-2-Aminocyclopentanecarboxylic Acid | 1H NMR (400 MHz, D2O): δ 3.88 (q, J = 7.4 Hz, 1H; CHNH2), 2.90–2.97 (m, 1H; CHCO2H), 2.13–2.23 (m, 2H; CH2), and 1.66–1.91 (m, 4H; CH2CH2).[1][2] 13C{1H} NMR (100 MHz, D2O): δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7.[1][2] |

| (1R,2S)-2-Aminocyclopentanecarboxylic Acid | 1H NMR (400 MHz, D2O): δ 3.82–3.86 (m, 1H; CHNH2), 3.10–3.16 (m, 1H; CHCO2H), 2.08–2.20 (m, 2H; CH2), and 1.69–1.99 (m, 4H; CH2CH2).[1] 13C{1H} NMR (100 MHz, D2O): δ 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2.[1] |

| Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid | 1H NMR (CDCl3): The presence of two resonances for the HN proton indicates an equilibrium of Fmoc-cis-carbamate and Fmoc-trans-carbamate isomers.[2] |

Note: The Boc-protected derivatives are expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the 1H NMR spectrum, typically around 1.4 ppm. In the 13C NMR spectrum, the quaternary and methyl carbons of the tert-butyl group, along with the carbamate carbonyl, would provide definitive evidence of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm-1) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad |

| C-H (Alkyl) | 3000-2850 | Medium to strong |

| C=O (Carboxylic Acid) | 1760-1690 | Strong |

| C=O (Boc-carbamate) | ~1690 | Strong |

| N-H (Boc-carbamate) | ~3300 | Moderate, broad |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]+ |

| Boc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid | C11H19NO4 | 229.28 g/mol | 230.13 |

High-resolution mass spectrometry (HRMS) for the unprotected 2-aminocyclopentanecarboxylic acid has been reported with a calculated m/z for [M+H]+ of 130.0868, and a found value of 130.0865.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of Boc-aminocyclopentanecarboxylic acid.

Synthesis of (1S,2S)-Boc-2-Aminocyclopentanecarboxylic Acid

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Materials:

-

(1S,2S)-2-Aminocyclopentanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc2O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Dioxane or a similar suitable solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve (1S,2S)-2-aminocyclopentanecarboxylic acid in an aqueous solution of sodium hydroxide or a mixture of dioxane and water containing triethylamine.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc2O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified Boc-aminocyclopentanecarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O with a pH adjustment) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer. For 1H NMR, typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-64 scans. For 13C NMR, a proton-decoupled experiment with a 45-degree pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) is common.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically using electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired adduct.

Workflow and Logical Relationships

Boc-aminocyclopentanecarboxylic acid is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[3][4] The following diagram illustrates a typical workflow for incorporating this amino acid into a growing peptide chain.

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-aminocyclopentanecarboxylic acid.

This workflow highlights the iterative nature of SPPS, involving repeated cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled. The use of Boc-aminocyclopentanecarboxylic acid in this process allows for the introduction of conformational constraints into the peptide backbone, which can be advantageous for modulating biological activity and stability.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthetic routes, experimental protocols, and analytical characterization of this compound, with a focus on providing practical information for researchers in the field.

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a protected amino acid derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The cyclopentane scaffold provides conformational rigidity, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and organic chemistry due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. This guide will focus on the synthesis and characterization of the cis and trans isomers of this compound.

Synthesis

The most common and straightforward method for the synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves the protection of the amino group of 3-aminocyclopentanecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out under basic conditions. The stereochemistry of the starting material (cis or trans 3-aminocyclopentanecarboxylic acid) dictates the stereochemistry of the final product.

A general synthetic scheme is presented below:

Caption: General reaction scheme for the Boc-protection of 3-aminocyclopentanecarboxylic acid.

Experimental Protocol: Synthesis of cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

This protocol is a representative procedure adapted from general methods for the Boc protection of amino acids.

Materials:

-

cis-3-Aminocyclopentanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve cis-3-aminocyclopentanecarboxylic acid in a mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide. The mixture is stirred at room temperature until a clear solution is obtained.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate portion-wise.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product should precipitate out as a white solid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid as a white solid.

Caption: Experimental workflow for the synthesis of cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Characterization

The synthesized 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid should be characterized by various analytical techniques to confirm its identity and purity. The following tables summarize the expected characterization data for the cis isomer.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 143-147 °C (for cyclohexyl analog) | [3] |

| CAS Number (1R,3S)- | 161660-94-2 | [4] |

Spectroscopic Data

Table 2: Spectroscopic Data for cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

| Technique | Data |

| ¹H NMR (CDCl₃) | The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (δ ~10-12 ppm), a broad singlet for the NH proton (δ ~5-6 ppm), a multiplet for the CH-N proton (δ ~3.5-4.5 ppm), a multiplet for the CH-COOH proton (δ ~2.5-3.0 ppm), a singlet for the tert-butyl protons (δ ~1.45 ppm), and multiplets for the cyclopentane ring protons (δ ~1.5-2.5 ppm). For a cyclohexyl analog, peaks were observed at 9.20–10.4 (br, 1H), 5.72 (s, 1H), 4.82 (s, 1H), 3.67–3.74 (m, 1H), 1.43 (s, 9H), 1.05–2.40 (m, 8H).[5] |

| ¹³C NMR (CDCl₃) | The carbon NMR spectrum is expected to show a peak for the carboxylic acid carbonyl carbon (δ ~175-180 ppm), a peak for the carbamate carbonyl carbon (δ ~155 ppm), a peak for the quaternary carbon of the tert-butyl group (δ ~80 ppm), peaks for the cyclopentane ring carbons (δ ~30-50 ppm), and a peak for the methyl carbons of the tert-butyl group (δ ~28 ppm). For a related Boc-protected amino acid, characteristic peaks are observed for the carbamate carbonyl at ~155.4 ppm and the tert-butyl quaternary carbon at ~79.6 ppm.[6] |

| FTIR (KBr, cm⁻¹) | The FTIR spectrum is expected to show a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the carbamate (~1680-1700 cm⁻¹), an N-H bend (~1510-1540 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).[7] |

| Mass Spectrometry | The mass spectrum (ESI+) is expected to show a peak for the protonated molecule [M+H]⁺ at m/z 230.1. A calculated value for [M+H]⁺ for C₁₁H₁₉NO₄ is 230.[8] |

Applications in Drug Development

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its derivatives are valuable scaffolds in drug discovery. The conformationally restricted cyclopentane ring can help in the design of potent and selective inhibitors or antagonists for various biological targets. For instance, these compounds have been utilized in the synthesis of potent antagonists for the NR2B subtype of NMDA receptors, which are implicated in neuropathic pain and Parkinson's disease.[8] The ability to introduce chirality and functional diversity makes this class of compounds highly attractive for the development of novel therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. The straightforward Boc-protection of 3-aminocyclopentanecarboxylic acid provides an efficient route to this valuable building block. The comprehensive characterization data provided herein will be a useful resource for researchers working with this compound. The versatility and desirable structural features of this molecule ensure its continued importance in the field of medicinal chemistry and drug development.

References

- 1. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1512526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID | 261165-05-3 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of extensive quantitative data in public literature, this guide also furnishes detailed experimental protocols for determining solubility, enabling researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Introduction

3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a Boc-protected amino acid derivative frequently utilized in the synthesis of complex organic molecules, including peptide mimics and active pharmaceutical ingredients. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation development. The polarity of the molecule, influenced by both the carboxylic acid and the Boc-protecting group, results in a nuanced solubility profile across different solvent classes.

Factors Influencing Solubility

The solubility of Boc-protected amino acids such as this one is primarily governed by:

-

Polarity of the Solvent: Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are generally effective at dissolving these compounds due to potential hydrogen bonding and dipole-dipole interactions.

-

Molecular Structure: The cyclopentane ring and the bulky tert-butoxycarbonyl group contribute to its solubility in less polar solvents compared to unprotected amino acids.

-

Temperature: Solubility is generally expected to increase with temperature, although this should be tested on a small scale to ensure the compound's stability.[1]

-

Presence of Water: For some carboxylic acids, solubility in organic solvents can be significantly influenced by the presence of small amounts of water.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data for 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is not widely published, data for a stereoisomer provides a valuable reference point. It is crucial to note that solubility can differ between stereoisomers.

Table 1: Quantitative Solubility of a Stereoisomer

| Compound | Solvent | Solubility | Method | Notes |

| BOC-(1R,3S)-3-aminocyclopentane carboxylic acid | DMSO | 100 mg/mL (436.15 mM) | Not specified | Requires sonication for dissolution.[2] |

Table 2: Qualitative Solubility Inferences from Synthetic Procedures

Based on solvents used in the synthesis and purification of analogous compounds, the following qualitative solubility can be inferred. These solvents are effective for dissolution, suggesting at least moderate solubility.

| Solvent | Qualitative Solubility | Context of Use in Synthesis/Purification |